
Frondoside A hydrate
Übersicht
Beschreibung
Frondoside A hydrate is a bioactive triterpenoid saponin derived from the North Atlantic sea cucumber, Cucumaria frondosa . This compound is known for its potent biological activities, including anti-cancer, anti-inflammatory, and immunostimulant properties . The molecular formula of this compound is C60H95NaO29S·xH2O, and it has a molecular weight of 1335.43 (anhydrous basis) .
Vorbereitungsmethoden
Frondoside A is primarily extracted from the sea cucumber Cucumaria frondosa. The extraction process involves several steps, including:
Collection and Preparation: Sea cucumbers are collected and cleaned to remove any debris.
Extraction: The cleaned sea cucumbers are then subjected to solvent extraction using methanol or ethanol to obtain the crude extract.
Industrial production methods focus on optimizing the extraction and purification processes to ensure high yield and purity of Frondoside A. Green extraction techniques are being explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Frondoside A undergoes various chemical reactions, including:
Oxidation: Frondoside A can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to modify the glycosidic moieties.
Substitution: Substitution reactions involve the replacement of functional groups in Frondoside A with other groups to create new derivatives.
The major products formed from these reactions are often derivatives of Frondoside A with altered biological activities, which are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Frondoside A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of triterpenoid saponins.
Medicine: It has shown promising anti-cancer activity against various cancer cell lines, including pancreatic, breast, and lung cancer.
Wirkmechanismus
The mechanism of action of Frondoside A involves multiple molecular targets and pathways:
Protein Kinase Pathways: Frondoside A modulates several protein kinase pathways, including PI3K/AKT/ERK1/2/p38 MAPK, RAC/CDC42 PAK1, and NFκB/MAPK/JNK.
Apoptosis Induction: It induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving caspase activation.
Anti-inflammatory Effects: Frondoside A inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: It suppresses the MYC oncogene transcriptional factors, which are implicated in over 70% of cancer types.
Vergleich Mit ähnlichen Verbindungen
Frondoside A is unique among triterpenoid saponins due to its potent biological activities and specific molecular targets. Similar compounds include:
Cucumariosides: These are also triterpenoid glycosides isolated from Cucumaria frondosa, but they differ in their sugar moieties and biological activities.
Holothurins: These are saponins found in other sea cucumber species, known for their cytotoxic and immunomodulatory effects.
Akebia saponin D: Another triterpenoid saponin with similar anti-cancer properties but different molecular targets.
Frondoside A stands out due to its specific modulation of multiple signaling pathways and its broad spectrum of biological activities .
Biologische Aktivität
Frondoside A, a triterpenoid saponin derived from the sea cucumber Cucumaria frondosa, has garnered significant attention due to its diverse biological activities, particularly in the fields of immunomodulation and cancer therapy. This article delves into the compound's biological activity, supported by various studies and findings.
Frondoside A exhibits multiple mechanisms of action that contribute to its biological effects:
- Immunomodulation : Frondoside A acts as an immunomodulator, enhancing the activity of peritoneal macrophages. Studies indicate that it stimulates phagocytosis and the production of reactive oxygen species (ROS) in a dose-dependent manner, with optimal effects observed at low concentrations (0.001 μg/mL) .
- Anticancer Activity : The compound has shown potent anticancer properties across several cancer models. It inhibits tumor cell growth and metastasis by modulating signaling pathways associated with cancer progression, such as the cyclooxygenase-2 (COX-2) pathway and prostaglandin E receptors (EP2 and EP4) .
- Apoptosis Induction : Frondoside A promotes apoptosis in cancer cells through intrinsic and extrinsic pathways, implicating caspase activation as a critical component of its anticancer mechanism .
Biological Activity Summary
The following table summarizes key biological activities of Frondoside A based on recent studies:
Case Studies
-
Breast Cancer Metastasis :
In a murine model, Frondoside A was administered to mice with implanted mammary tumors. The treatment significantly reduced spontaneous metastases to the lungs without affecting primary tumor size, demonstrating its potential as an antimetastatic agent . -
Liver and Pancreatic Cancers :
Recent studies indicate that Frondoside A affects various pathways involved in liver and pancreatic cancers by down-regulating genes associated with cell cycle progression and drug metabolism, thus inhibiting tumor growth and migration . -
Bladder Cancer :
Frondoside A was tested on UM-UC-3 bladder cancer cells, showing a significant reduction in cell viability and migration compared to standard treatments. The IC50 values were determined to be around 0.75 μM, indicating strong cytotoxic effects against bladder cancer cells .
Q & A
Basic Research Questions
Q. What experimental models are most effective for assessing Frondoside A's anti-metastatic activity in vitro?
Answer: Standard assays include:
- Soft agar clonogenic assays to evaluate inhibition of colony formation (e.g., 1 µM Frondoside A reduced TPA-induced clonogenicity in breast cancer cells) .
- Trans-well migration assays to quantify invasion (1 µM Frondoside A inhibited 62% of cell invasion in breast cancer models) .
- Wound-healing assays to measure migration suppression . Cytotoxicity must be ruled out using viability assays (e.g., MTT) at non-toxic concentrations (0.1–2 µM) .
Q. How does Frondoside A modulate matrix metalloproteinases (MMPs) to inhibit metastasis?
Answer: Frondoside A suppresses MMP-9 enzymatic activity, secretion, and expression by:
- Downregulating AP-1 and NF-κB nuclear translocation (via Western blotting of nuclear extracts) .
- Enhancing TIMP-1 and TIMP-2 expression (endogenous MMP inhibitors), as shown in TPA-stimulated breast cancer cells .
- Inhibiting PI3K/Akt, ERK1/2, and p38 MAPK signaling pathways , which are upstream regulators of MMP-9 .
Advanced Research Questions
Q. What methodologies resolve contradictions in Frondoside A's cytotoxicity across cancer cell types?
Answer: Discrepancies arise from:
- Dose-dependent effects : Cytotoxicity is absent below 2 µM in breast cancer cells but observed at higher doses in lung cancer models (e.g., 500 nM in CAM assays) .
- Cell-type specificity : Liver and lung cancers show higher sensitivity (85–95% cell death) compared to breast cancer .
- Experimental validation : Cross-validate using multiple assays (e.g., Annexin V/PI staining for apoptosis vs. LDH release for necrosis) .
Q. How can Frondoside A’s synergy with chemotherapeutics be systematically evaluated?
Answer: Use combination index (CI) analysis via:
- Isobologram plots to quantify synergistic effects (e.g., Frondoside A + paclitaxel reduced lung tumor volume by 68% in mice) .
- In vivo xenograft models with endpoint analyses (e.g., CD31 staining for angiogenesis suppression) .
- Immune modulation studies : Assess cytokine profiles (e.g., IL-2, IFN-γ) to differentiate Frondoside A’s immunostimulatory effects from chemo-induced immunosuppression .
Q. What molecular techniques identify Frondoside A’s hydrate-specific interactions in cancer pathways?
Answer: Hydrate stability and binding affinity can be studied via:
- X-ray crystallography to resolve water molecule positions in the compound’s structure .
- Isothermal titration calorimetry (ITC) to compare binding thermodynamics of hydrated vs. anhydrous forms .
- Molecular dynamics simulations to model hydrate-water interactions in MMP-9’s catalytic domain .
Q. Methodological Considerations
Q. How to design dose-response studies for Frondoside A to balance efficacy and toxicity?
Answer:
- Pilot studies : Test 0.1–5 µM ranges in vitro (IC50 typically 0.1–1 µM) .
- In vivo dosing : Use 0.1–2 mg/kg in murine models (e.g., 40% tumor reduction in lung cancer at 10 days) .
- Toxicity endpoints : Monitor liver/kidney function (AST/ALT, creatinine) and immune cell counts .
Q. What statistical approaches address variability in Frondoside A’s anti-angiogenic data?
Answer:
- ANOVA with post-hoc tests for multi-group comparisons (e.g., CAM assay vascularization scores) .
- Multivariate regression to correlate microvessel density (CD31+ cells) with MMP-9/TIMP-1 ratios .
- Power analysis to ensure sample sizes account for inter-laboratory variability (e.g., n ≥ 6 per group) .
Q. Data Interpretation Challenges
Q. How to reconcile conflicting results on Frondoside A’s immune effects (stimulatory vs. inhibitory)?
Answer: Context-dependent outcomes require:
- Cell-specific assays : Compare leukemia (Frondoside A directly cytotoxic) vs. solid tumors (immune activation via NK cell recruitment) .
- Flow cytometry : Quantify CD8+/CD4+ T-cell infiltration in treated tumors .
- Cytokine arrays : Profile IL-6, TNF-α, and TGF-β to distinguish pro-inflammatory vs. immunosuppressive microenvironments .
Eigenschaften
IUPAC Name |
sodium;[6-[[4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H96O29S.Na/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-51-42(70)45(31(64)23-78-51)85-52-43(71)46(76-10)38(66)33(21-61)82-52;/h13,25-26,28,30-54,61,63-71H,11-12,14-24H2,1-10H3,(H,73,74,75);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAXTYZSDXFKMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCCC(C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H95NaO29S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127367-76-4 | |
Record name | Frondoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127367764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.